CDF-SE is a valuable tool in cell biology research for long-term labeling of live cells. It is a non-fluorescent molecule that readily enters cells due to its lipophilic nature. Once inside, intracellular esterases cleave the acetate groups, converting CDF-SE into a highly fluorescent molecule (6-Carboxyfluorescein or CF). This CF moiety is retained within the cell due to its negative charges, enabling long-term monitoring of cell proliferation, migration, and viability [].
6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester is a fluorescent dye derived from fluorescein, specifically designed for biological research applications. This compound is notable for its ability to permeate cell membranes and covalently label intracellular proteins, thereby facilitating long-term cell tracking and labeling. Initially non-fluorescent, it becomes brightly fluorescent upon hydrolysis by intracellular esterases, emitting green fluorescence at approximately 529 nm when excited at 470 nm . The molecular formula of this compound is C29H17Cl2NO11, with a molecular weight of 626.35 g/mol .
CDCFDA-SE enters live cells with intact membranes due to its passive diffusion. Once inside, esterases cleave the diacetate groups, generating the fluorescent carboxy-fluorescein. This molecule is retained within the cell due to its charged nature, allowing for long-term cell tracking []. The fluorescence intensity can be correlated with cell number or viability, as dead or damaged cells with compromised membranes cannot retain the fluorescent product [].
This compound exhibits significant biological activity as a cell-permeant fluorescent tracer. It is widely used to monitor cellular processes such as proliferation, migration, and viability. The conversion to carboxyfluorescein allows for quantitative measurements of reactive oxygen species (ROS) and other intracellular events. The compound's stability against fixation methods like formaldehyde further enhances its utility in various biological assays .
The synthesis of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester typically involves the acetylation of fluorescein derivatives using acetic anhydride in the presence of a base such as pyridine. This process can be conducted under organic solvent conditions like dimethyl sulfoxide (DMSO) to facilitate the reaction. Following synthesis, purification steps including recrystallization and chromatography are employed to achieve high purity levels necessary for biological applications .
The applications of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester are diverse and include:
Interaction studies with this compound often focus on its ability to label proteins within cells. The covalent bonding between the carboxyfluorescein moiety and intracellular proteins allows researchers to visualize protein dynamics and interactions over time. Studies have shown that the fluorescence intensity correlates with cell viability, as compromised cells cannot retain the fluorescent product effectively .
Several compounds exhibit similar properties to 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester, each with unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5(6)-Carboxyfluorescein Diacetate | C26H18Cl2O9 | Lower molecular weight; used for similar applications but has different excitation/emission characteristics. |
Dichlorofluorescein Diacetate | C22H16Cl2O4 | More sensitive to pH changes; used in acidic environments. |
5-(and-6)-Carboxy-2′,7′-dichlorofluorescein | C21H10Cl2O7 | Similar fluorescence properties but lower pKa; useful for detecting pH in more acidic environments. |
Each of these compounds serves specific roles in research, but the unique ability of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester to provide long-term tracking due to its retention within cells distinguishes it from others in this category .